molecular formula C9H5FO B1437035 2-Ethynyl-5-fluorobenzaldehyde CAS No. 1015731-79-9

2-Ethynyl-5-fluorobenzaldehyde

Cat. No. B1437035
CAS RN: 1015731-79-9
M. Wt: 148.13 g/mol
InChI Key: ROFSWUCLZSEGKY-UHFFFAOYSA-N
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Description

2-Ethynyl-5-fluorobenzaldehyde is a chemical compound with the CAS Number: 1015731-79-9 . It has a molecular weight of 148.14 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5FO/c1-2-7-3-4-9 (10)5-8 (7)6-11/h1,3-6H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 109°C . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives

    2-Ethynyl-5-fluorobenzaldehyde is used in synthesizing various derivatives. For instance, its reactions with ethyl cyanoacetate and thiourea, in the presence of potassium carbonate, yield cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds are resistant to atmospheric oxidation and can be further processed to produce other derivatives (Al-Omar et al., 2010).

  • Fluorobenzaldehyde Synthesis
  • Synthesis of Fluoronorepinephrines

    Derivatives of fluorobenzaldehyde, like this compound, are used in synthesizing fluoronorepinephrines, which have significant biological properties. These substances demonstrate varied adrenergic agonist properties based on the position of the fluorine substituent (Kirk et al., 1979).

Applications in Sensors and Detection

  • Chemosensors

    Derivatives of this compound are used in creating chemosensors for detecting metal ions like copper. The chemical modifications enable these sensors to change color or fluorescence intensity upon interaction with specific ions (Gao et al., 2014).

  • X-Ray Crystallography

    The compound is also important in crystallography studies. For example, the structures of certain derivatives have been determined through X-ray crystallography, providing insights into molecular interactions and bonding (Percino et al., 2008).

Biological and Medicinal Applications

  • Antioxidant Activity

    Some derivatives synthesized using this compound have shown promising antioxidant activity. These compounds could potentially be developed further for therapeutic applications (El Nezhawy et al., 2009).

  • Photoinduced Electron Transfer

    Ethynyl derivatives, including those related to this compound, have been studied for their role in enhanced fluorescence quenching via photoinduced electron transfer. This property is significant in designing sensitive sensors for detecting ions like mercury (Zhang et al., 2015).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P271;P260;P280, advising to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-ethynyl-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFSWUCLZSEGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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